molecular formula C24H28ClN5O3S B4078380 2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide

2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide

Cat. No.: B4078380
M. Wt: 502.0 g/mol
InChI Key: UPMCTHHTKZSDAV-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chloro substituent, a methoxyphenyl group, and a triazole ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the chloro substituent. The final step involves the formation of the benzamide linkage.

    Triazole Ring Formation: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Chloro Substituent Addition: The chloro substituent can be added through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Benzamide Formation: The final step involves the formation of the benzamide linkage through an amide coupling reaction using a suitable coupling reagent such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular pathways.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound shares the chloro and methoxyphenyl groups but lacks the triazole ring and sulfanyl group.

    4-amino-2-chloro-5-nitropyrimidine: This compound contains a chloro substituent and an amino group but differs in its core structure and functional groups.

    2-chloropyrimidine: A simpler compound with a chloro substituent on a pyrimidine ring, lacking the complexity of the target compound.

Uniqueness

The uniqueness of 2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the triazole ring, methoxyphenyl group, and sulfanyl group allows for diverse interactions and applications in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[1-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-3-methylbutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3S/c1-15(2)13-20(27-23(32)18-7-5-6-8-19(18)25)22-28-29-24(30(22)3)34-14-21(31)26-16-9-11-17(33-4)12-10-16/h5-12,15,20H,13-14H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMCTHHTKZSDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide

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